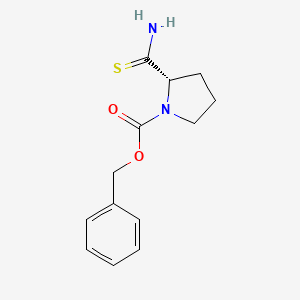

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%

Overview

Description

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is a compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid that is easily soluble in water and alcohol, and is used as a reagent in organic synthesis. It is also used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is a versatile compound with a number of advantages that make it useful in a variety of research settings.

Scientific Research Applications

Photocatalytic Synthesis of Ester Derivatives

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. They serve as building blocks for drugs like clopidogrel, methylphenidate, fenofibrate, and more . In recent years, photochemical strategies have gained prominence for ester synthesis. Researchers have explored photo-induced transformations using organic photocatalysts. For instance, Jiang’s group demonstrated the formation of benzyl esters through cascade reactions using Ru(bpy)~3~Cl~2~·6H~2~O as a photocatalyst . This approach offers a sustainable and efficient route to ester derivatives.

Screening for Impurities in Pharmaceuticals

Benzyl chloride, a mutagenic carcinogen, can be an impurity in active pharmaceutical ingredients (APIs) and drug products. A solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method has been developed for robustly screening benzyl chloride impurities . This application ensures the safety and quality of pharmaceutical formulations.

Synthetic Chemistry and Organic Synthesis

Esterification reactions are fundamental in synthetic chemistry. Benzyl esters find applications as protecting groups, intermediates, and functional moieties. Researchers explore various methods, including Fisher esterification, interconversion of carboxylic acid derivatives, and photo-induced transformations, to access esters . The compound’s versatility makes it valuable in designing novel synthetic routes.

properties

IUPAC Name |

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVERNDRXLDWSFC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (S)-2-thiocarbamoylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)